molecular formula C21H37NO3 B14316792 4-Aminobenzoic acid;tetradecan-1-ol CAS No. 113422-79-0

4-Aminobenzoic acid;tetradecan-1-ol

Cat. No.: B14316792
CAS No.: 113422-79-0
M. Wt: 351.5 g/mol
InChI Key: GMQCDWFGXWYLOG-UHFFFAOYSA-N
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Description

4-Aminobenzoic Acid (4-ABA) 4-Aminobenzoic acid (C₇H₇NO₂) is an aromatic compound with an amino group (-NH₂) and a carboxylic acid (-COOH) group in the para position. It is a key component in folic acid biosynthesis and exhibits diverse biological activities, including tyrosinase inhibition, antibacterial effects, and applications in organic synthesis . Its pKa values are 2.38 (carboxylic acid) and 4.85 (amine), influencing its solubility and reactivity .

Tetradecan-1-ol (Myristyl Alcohol) Tetradecan-1-ol (C₁₄H₃₀O) is a saturated fatty alcohol with a 14-carbon chain. It is widely used in cosmetics and pharmaceuticals as an emollient and surfactant. This article will focus primarily on 4-ABA due to the breadth of available research.

Properties

CAS No.

113422-79-0

Molecular Formula

C21H37NO3

Molecular Weight

351.5 g/mol

IUPAC Name

4-aminobenzoic acid;tetradecan-1-ol

InChI

InChI=1S/C14H30O.C7H7NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;8-6-3-1-5(2-4-6)7(9)10/h15H,2-14H2,1H3;1-4H,8H2,(H,9,10)

InChI Key

GMQCDWFGXWYLOG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCO.C1=CC(=CC=C1C(=O)O)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-Aminobenzoic acid undergoes various types of chemical reactions, including:

Tetradecan-1-ol undergoes reactions such as:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Aminobenzoic acid is widely used in scientific research due to its role in the synthesis of folate, which is essential for DNA synthesis and replication. It has applications in the development of pharmaceuticals, including anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory agents .

Tetradecan-1-ol is used in the production of surfactants, emulsifiers, and lubricants. It also finds applications in the cosmetic industry as an emollient and thickening agent .

Comparison with Similar Compounds

Structural Isomers of Aminobenzoic Acids

4-ABA is compared to its isomers, 2-aminobenzoic acid (anthranilic acid) and 3-aminobenzoic acid, which differ in the position of the amino group on the benzene ring. Key differences include:

Property 4-Aminobenzoic Acid 2-Aminobenzoic Acid 3-Aminobenzoic Acid
Solubility (Water) Low (0.5 g/L at 20°C) Moderate (2.5 g/L) Low (1.1 g/L)
pKa (Carboxylic Acid) 2.38 2.14 2.30
HPLC Retention Time 8.2 min (Coresep 100) 6.5 min (Coresep 100) 7.8 min (Coresep 100)
Biological Activity Tyrosinase inhibition (IC₅₀ = 0.30–0.35 mM) Antipyretic, analgesic Limited pharmacological data

4-ABA’s para-substitution enhances its intermolecular interactions, making it more effective in enzyme inhibition compared to ortho- and meta-isomers .

Functional Derivatives of 4-Aminobenzoic Acid

4-ABA serves as a precursor for bioactive derivatives:

  • α-Ketoamide Derivatives : Formed by reacting 4-ABA with N-acetylisatin, these compounds show enhanced reactivity due to the para-substitution pattern .
  • Thalidomide Analogs : 4-ABA-based prodrugs demonstrate nitric oxide release and anti-leukemic activity, outperforming benzamide derivatives in cytotoxicity .

Tyrosinase Inhibition

4-ABA inhibits mushroom tyrosinase (IC₅₀ = 0.30–0.35 mM), extending the lag time of monophenolase activity by 4.4-fold at 1.0 mM. This mixed-type inhibition is superior to kojic acid (IC₅₀ = 0.05 mM) but less potent, highlighting its role as a moderate tyrosinase inhibitor .

Antibacterial Activity

4-ABA derivatives, such as sulfonamide-substituted analogs, antagonize bacterial folate synthesis. For example, nuclear-substituted 4-ABA derivatives (Table 1 in ) show enhanced bacteriostatic effects compared to unmodified 4-ABA.

Antidiabetic Potential

Mannich reaction-derived 4-ABA analogs (e.g., compound 2c ) exhibit α-glucosidase inhibitory activity (IC₅₀ = 12.5 µM), comparable to acarbose (IC₅₀ = 10.8 µM) .

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